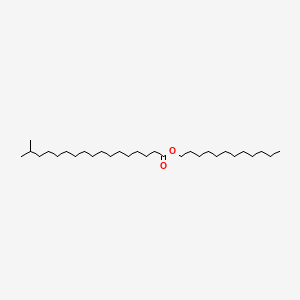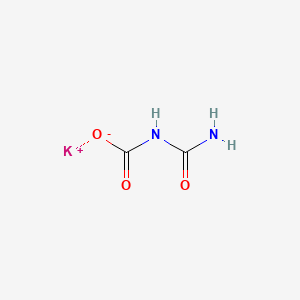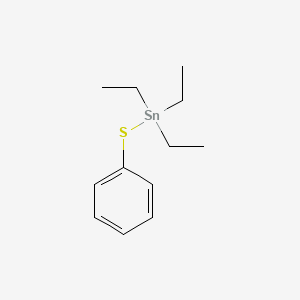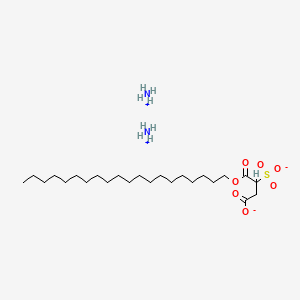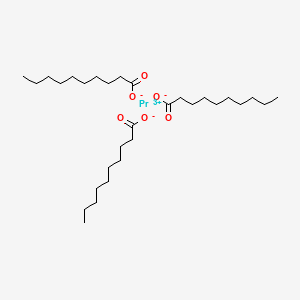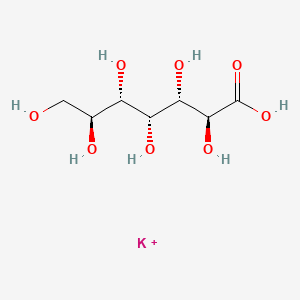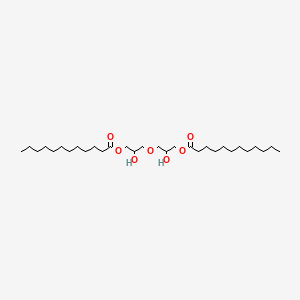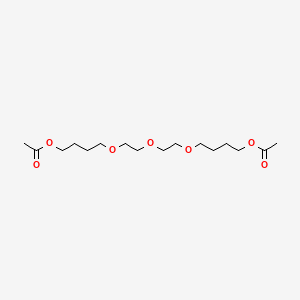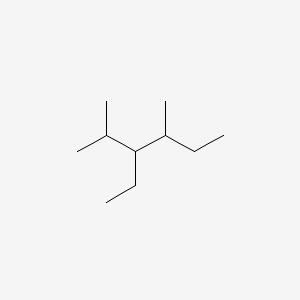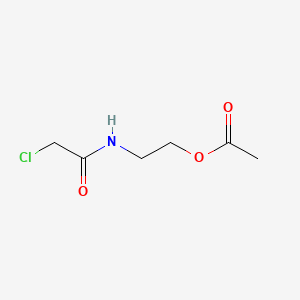
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate is an organic compound with the molecular formula C6H10ClNO3. It is a derivative of acetamide and is characterized by the presence of a chloroacetyl group and an acetyloxyethyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-1-oxoethyl)amino)ethyl acetate typically involves the reaction of 2-chloroacetyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethyl acetate acts as a nucleophile and attacks the carbonyl carbon of the 2-chloroacetyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-chloroacetyl chloride, ethyl acetate, triethylamine
Solvent: Dichloromethane
Temperature: 0-5°C
Time: 2-3 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioesters, and esters.
Hydrolysis: Formation of acetic acid and ethanol.
Oxidation: Formation of acetic acid.
科学的研究の応用
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate has several applications in scientific research, including:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, including anticancer and antiviral agents.
Agrochemicals: Used in the synthesis of herbicides and insecticides.
Biochemistry: Used as a reagent in the study of enzyme mechanisms and protein modifications.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2-((2-Chloro-1-oxoethyl)amino)ethyl acetate involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as an acylating agent, transferring the chloroacetyl group to nucleophilic substrates.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)acetamide
- 2-Chloro-N-(2-methoxyethyl)acetamide
- 2-Chloro-N-(2-ethoxyethyl)acetamide
Comparison
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate is unique due to the presence of both a chloroacetyl group and an acetyloxyethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, the ester group in this compound provides an additional site for hydrolysis and other reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
93783-16-5 |
|---|---|
分子式 |
C6H10ClNO3 |
分子量 |
179.60 g/mol |
IUPAC名 |
2-[(2-chloroacetyl)amino]ethyl acetate |
InChI |
InChI=1S/C6H10ClNO3/c1-5(9)11-3-2-8-6(10)4-7/h2-4H2,1H3,(H,8,10) |
InChIキー |
VQBLXJYMFADQHI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


